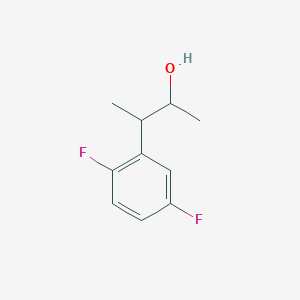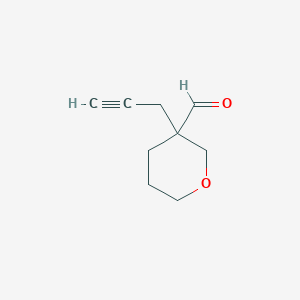![molecular formula C8H17N3O2 B13274585 2-{[(4-Methylmorpholin-2-yl)methyl]amino}acetamide](/img/structure/B13274585.png)
2-{[(4-Methylmorpholin-2-yl)methyl]amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Methylmorpholin-2-yl)methyl]amino}acetamide is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methylmorpholin-2-yl)methyl]amino}acetamide typically involves the reaction of 4-methylmorpholine with an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methylmorpholin-2-yl)methyl]amino}acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
2-{[(4-Methylmorpholin-2-yl)methyl]amino}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Methylmorpholin-2-yl)methyl]amino}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate biochemical processes through its amine and amide functional groups .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylmorpholin-2-yl)ethanol: Similar structure but with an alcohol group instead of an amide.
2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride: Contains an amine group and is used in similar research applications.
Uniqueness
2-{[(4-Methylmorpholin-2-yl)methyl]amino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C8H17N3O2 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-[(4-methylmorpholin-2-yl)methylamino]acetamide |
InChI |
InChI=1S/C8H17N3O2/c1-11-2-3-13-7(6-11)4-10-5-8(9)12/h7,10H,2-6H2,1H3,(H2,9,12) |
InChI Key |
DBGUVZGYYLXHHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CNCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



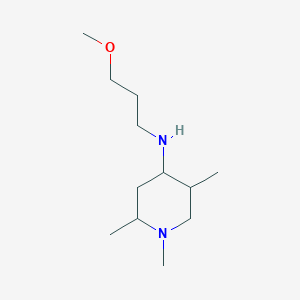

![tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate](/img/structure/B13274522.png)
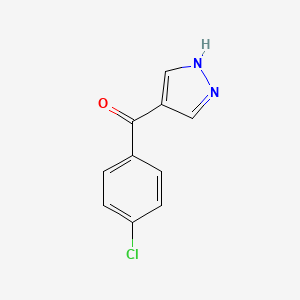
![1-{[1-(3-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13274538.png)
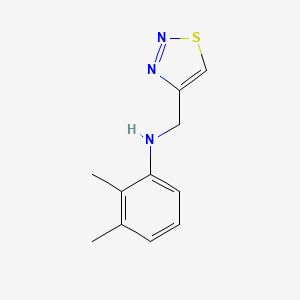
![N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B13274551.png)
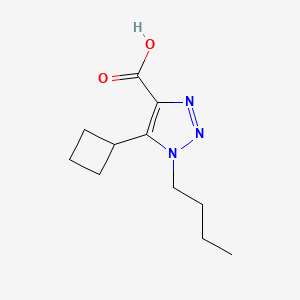
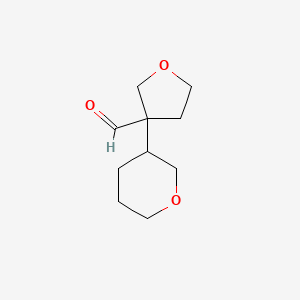
![1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13274569.png)
